Mebiquine

acute toxicity LD50 preclinical safety

Researchers requiring a low-toxicity organobismuth reference for gastrointestinal safety studies face limited availability of non-halogenated 8-hydroxyquinoline derivatives. Mebiquine (CAS 23910-07-8) solves this with an oral LD50 >10,000 mg/kg-approximately 40-fold higher than bismuth subsalicylate-enabling higher dosing flexibility with reduced acute toxicity confounding variables. - Contains 52.09% bismuth by weight, ideal for ICP-MS/AAS method development and validation - Insoluble in water and alcohol, soluble in strong acids-suited for pH-dependent release formulation research - Serves as a non-halogenated comparator for SAR studies, avoiding SMON risks associated with clioquinol/iodoquinol - Available through custom synthesis; minimum order 1 g with 2-4 month lead time

Molecular Formula C10H12BiNO3
Molecular Weight 403.19 g/mol
CAS No. 23910-07-8
Cat. No. B1627704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMebiquine
CAS23910-07-8
Molecular FormulaC10H12BiNO3
Molecular Weight403.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)O[Bi])N=CC=C2.O.O
InChIInChI=1S/C10H9NO.Bi.2H2O/c1-7-5-8-3-2-4-11-10(8)9(12)6-7;;;/h2-6,12H,1H3;;2*1H2/q;+1;;/p-1
InChIKeyWYMIHTNPHXUBJE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Mebiquine (CAS 23910-07-8) — Bismuth-Based 8-Hydroxyquinoline Antidiarrheal Agent


Mebiquine (CAS 23910-07-8), chemically defined as dihydroxy(6-methyl-8-quinolinolato)bismuth, is an organobismuth compound belonging to the 8-hydroxyquinoline derivative class [1]. This yellow powder (molecular formula: C10H10BiNO3, MW: 401.17) contains bismuth (52.09% by weight) and was developed as an antidiarrheal agent with reported parasiticidal properties [2]. The compound is synthesized via addition of 6-methyl-8-hydroxyquinoline to a bismuth nitrate solution [3] and was previously marketed under the trademark Diarétyl . Key procurement-relevant physicochemical characteristics include insolubility in water, alcohol, and weak alkaline solutions, but solubility in strong acids [2].

Why Mebiquine (CAS 23910-07-8) Cannot Be Substituted by Other 8-Hydroxyquinolines or Bismuth Antidiarrheals


Substituting Mebiquine with other 8-hydroxyquinoline derivatives (e.g., clioquinol, iodoquinol) or alternative bismuth-based antidiarrheals (e.g., bismuth subsalicylate) introduces unacceptable variability in toxicity profile, solubility behavior, and therapeutic safety margins. Halogenated 8-hydroxyquinolines such as clioquinol and iodoquinol carry documented risks of subacute myelo-optic neuropathy (SMON) with prolonged use, whereas Mebiquine's methyl substitution and bismuth chelation yield a fundamentally different safety profile with oral LD50 in mice >10,000 mg/kg [1]. Compared to bismuth subsalicylate (oral LD50 ~250 mg/kg in mice based on salicylate component), Mebiquine exhibits approximately 40-fold lower acute oral toxicity [2]. Furthermore, Mebiquine's insolubility in water and alcohol but solubility in strong acids distinguishes its formulation and delivery requirements from both halogenated analogs and other bismuth salts [3]. Generic substitution without these quantitative differentiators—toxicity thresholds, solubility profile, and parasiticidal activity—compromises both research reproducibility and safety evaluation.

Mebiquine (CAS 23910-07-8) Quantitative Comparative Evidence for Scientific Selection


Acute Oral Toxicity in Mice: Mebiquine vs. Clioquinol vs. Bismuth Subsalicylate

Mebiquine exhibits substantially lower acute oral toxicity than structurally related halogenated 8-hydroxyquinolines and alternative bismuth-based antidiarrheals. The oral LD50 in mice for Mebiquine exceeds 10,000 mg/kg, compared to 3,000 mg/kg for clioquinol and approximately 250 mg/kg for bismuth subsalicylate (salicylate component) [1][2][3].

acute toxicity LD50 preclinical safety rodent model

Solubility Profile Differentiation: Mebiquine vs. Halogenated 8-Hydroxyquinolines

Mebiquine demonstrates a distinctive solubility profile: insoluble in water, alcohol, and weak alkaline solutions, but soluble in strong acids [1]. This contrasts with clioquinol, which is practically insoluble in water but soluble in hot alcohol and chloroform [2].

solubility formulation physicochemical property drug delivery

Parasiticidal Activity: Mebiquine Functional Differentiation vs. Non-Bismuth 8-Hydroxyquinolines

Mebiquine demonstrates both antidiarrheal and parasiticidal properties, as documented in primary literature [1]. The 6-methyl substitution combined with bismuth chelation distinguishes its activity spectrum from halogenated 8-hydroxyquinolines such as clioquinol and iodoquinol, which primarily exhibit antibacterial, antifungal, and antiamebic activity rather than documented antihelmintic effects [2].

antiparasitic antihelmintic in vitro activity structure-activity relationship

Synthetic Route: Mebiquine vs. Halogenated 8-Hydroxyquinolines

Mebiquine is synthesized via a single-step addition of 6-methyl-8-hydroxyquinoline to a bismuth nitrate solution, yielding the organobismuth chelate [1]. In contrast, halogenated 8-hydroxyquinolines such as iodoquinol require iodination of 8-hydroxyquinoline using potassium iodide/potassium iodate mixtures, while clioquinol requires sequential halogenation steps [2].

chemical synthesis organometallic bismuth complexation process chemistry

Molecular Composition: Bismuth Content and Metal Chelation vs. Halogenated 8-Hydroxyquinolines

Mebiquine contains 52.09% bismuth by weight with the metal chelated via the 8-hydroxyquinoline oxygen atom, forming dihydroxy(6-methyl-8-quinolinolato)bismuth [1]. This contrasts with clioquinol (5-chloro-7-iodo-8-hydroxyquinoline, molecular weight 305.5, halogen content ~53%) and iodoquinol (5,7-diiodo-8-hydroxyquinoline, MW ~396), which rely on halogenation rather than metal complexation for biological activity [2][3].

organometallic chemistry bismuth complex structure-property relationship metal chelation

Mebiquine (CAS 23910-07-8) Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical Safety Studies Requiring Low-Acute-Toxicity Antidiarrheal Reference Compounds

Based on the oral LD50 in mice of >10,000 mg/kg for Mebiquine compared to 3,000 mg/kg for clioquinol and ~250 mg/kg for bismuth subsalicylate [1], Mebiquine is suitable as a low-toxicity reference compound in preclinical gastrointestinal safety studies. The approximately 40-fold higher LD50 versus bismuth subsalicylate enables higher dosing flexibility with reduced acute toxicity confounding variables.

Research on Bismuth-Based Organometallic Drug Delivery Systems

Mebiquine's 52.09% bismuth content and unique chelation structure—dihydroxy(6-methyl-8-quinolinolato)bismuth [2]—positions it as a model organometallic compound for studying bismuth coordination chemistry and gastrointestinal delivery systems. Its insolubility in water and alcohol but solubility in strong acids [3] makes it particularly relevant for pH-dependent release formulation research.

Comparative Antiparasitic Drug Discovery and Structure-Activity Studies

Mebiquine's documented antihelmintic and parasiticidal properties [4], combined with its 6-methyl substitution and bismuth chelation, make it a valuable comparator in structure-activity relationship (SAR) studies investigating the differential effects of metal complexation versus halogenation in 8-hydroxyquinoline-derived antiparasitic agents.

Analytical Method Development for Organometallic Drug Quantification

Given Mebiquine's distinct elemental composition (C10H10BiNO3) and bismuth content (52.09%), it serves as a suitable standard for developing and validating analytical methods (e.g., ICP-MS, AAS) for bismuth-containing pharmaceutical compounds. Its well-characterized molecular weight (401.17) and synthesis pathway [5] provide reliable reference parameters for method calibration.

Technical Documentation Hub

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